molecular formula C3H7NO3S B13990058 N-(2-oxoethyl)methanesulfonamide

N-(2-oxoethyl)methanesulfonamide

Cat. No.: B13990058
M. Wt: 137.16 g/mol
InChI Key: HMHQZWUZRCHGIZ-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)methanesulfonamide (CAS 137712-39-1) is a chemical building block with the molecular formula C3H7NO3S and a molecular weight of 137.16 g/mol . It serves as a valuable intermediate in organic and medicinal chemistry research, particularly in the construction of complex nitrogen-containing heterocycles. A prominent application of this compound is its use in the total synthesis of marine alkaloids, such as Rigidin E . Rigidins are a class of pyrrolo[2,3-d]pyrimidine alkaloids isolated from tunicates that have shown biological activity, including inhibitory effects on calmodulin brain phosphodiesterase . In a metal-free synthetic route, this compound undergoes a cascade Michael addition and intramolecular cyclization with a cyanoacrylamide derivative to form a tetrasubstituted 2-aminopyrrole, which is a key precursor to the rigidin core structure . This makes it a critical reagent for researchers developing efficient pathways to access these biologically relevant natural products and for creating diversity-oriented derivatives for structure-activity relationship (SAR) studies . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-oxoethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-8(6,7)4-2-3-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHQZWUZRCHGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-oxoethyl)methanesulfonamide typically involves the introduction of the methanesulfonamide group onto a 2-oxoethyl precursor. A common approach is the reaction of a 2-oxoethyl intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Typical reaction conditions include:

  • Use of methanesulfonyl chloride as the sulfonylating agent.
  • A base such as triethylamine to neutralize the generated hydrochloric acid.
  • Solvents like acetone, acetone/water mixtures, or dichloromethane.
  • Low temperatures (0 °C to room temperature) to control reaction rates and minimize side reactions.

Representative Preparation via Hexamethylenetetramine Route

One well-documented method involves the conversion of a precursor ketone to the corresponding 2-oxoethyl intermediate using hexamethylenetetramine, followed by acid hydrolysis and subsequent sulfonylation with methanesulfonyl chloride.

Stepwise procedure:

Step Reagents & Conditions Description Yield
1 Reaction of ketone with hexamethylenetetramine in anhydrous chlorobenzene at 30 °C for 4 h Formation of intermediate iminium salt Not specified
2 Acid hydrolysis using concentrated hydrochloric acid and ethanol under nitrogen atmosphere for 48 h Conversion to 2-oxoethyl amine hydrochloride Not specified
3 Sulfonylation with methanesulfonyl chloride and triethylamine in acetone/water (2:1) at 0 °C to room temperature for 10 h Formation of this compound 60% isolated yield

This method was reported with detailed purification steps including washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying and concentration to afford the pure product.

Reaction Mechanism Insights and Optimization

Role of Hexamethylenetetramine

Hexamethylenetetramine is used to introduce the 2-oxoethyl functionality via the Delépine reaction mechanism. The ketone reacts with hexamethylenetetramine to form a quaternary ammonium intermediate, which upon acid hydrolysis yields the corresponding amine hydrochloride. This intermediate is crucial for subsequent sulfonylation.

Sulfonylation Step

The sulfonylation of the amine intermediate with methanesulfonyl chloride proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, facilitated by the base (triethylamine) that scavenges the released HCl. The reaction is typically performed in polar aprotic solvents or acetone/water mixtures to enhance solubility and reaction rate.

Alternative Synthetic Routes and Comparative Yields

Method Starting Material Key Reagents Solvent Temperature Yield Notes
Hexamethylenetetramine route Ketone Hexamethylenetetramine, HCl, MsCl, Et3N Chlorobenzene, acetone/water 30 °C (step 1), 0 °C to RT (step 3) 60% Well-documented, scalable
Direct sulfonylation 2-oxoethylamine Methanesulfonyl chloride, triethylamine Dichloromethane or acetone 0 °C to RT Not explicitly reported Requires availability of amine

This comparison shows the hexamethylenetetramine route is practical for preparing the 2-oxoethyl amine intermediate in situ, especially when direct access to 2-oxoethylamine is limited.

Characterization and Purity Assessment

The synthesized this compound is typically characterized by:

Summary Table of Preparation Conditions from Literature

Reference Starting Material Key Reagents Solvent Temperature Reaction Time Yield Notes
Cao et al., 2012 Ketone (e.g., 4-(benzyloxy)acetophenone) Hexamethylenetetramine, HCl, Methanesulfonyl chloride, Triethylamine Chlorobenzene, Acetone/H2O 30 °C (step 1), 0 °C to RT (step 3) 4 h + 48 h + 10 h 60% Multi-step, well-optimized
van der Westhuyzen et al., 2024 α-Bromoacetophenone derivatives Hexamethylenetetramine, HCl, Methanesulfonyl chloride, Triethylamine EtOH/HCl, Acetone/H2O RT to reflux Variable 50-59% over 3 steps Applied to sulfonamido acetophenone synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-oxoethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. In medicinal chemistry, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Antimicrobial Activity

Derivatives like 5-(substituted phenyl)-N-(2-oxoethyl)furan-2-sulfonamides exhibit broad-spectrum antimicrobial properties. For example, compound 4d (with a 4-chlorophenyl group) showed MIC values of 8 µg/mL against S. aureus . In contrast, simpler analogs like N-(2-fluorophenyl)methanesulfonamide lack reported antimicrobial effects, highlighting the necessity of the oxoethyl-heterocyclic framework for this activity.

Ion Channel Modulation

TKDC (N-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2-yl)-2-oxoethyl)methanesulfonamide) inhibits TREK-1, TREK-2, and TRAAK channels by binding to an extracellular allosteric site. Molecular dynamics simulations reveal that its dihydroisoquinoline group stabilizes ligand-channel interactions, inducing conformational changes that block ion conduction .

Antiviral Potential

N-(3-(1-benzoyl-5-(2-ethoxyphenyl)phenyl)methanesulfonamide demonstrated strong binding affinity (−9.8 kcal/mol) to monkeypox virus DNA polymerase, outperforming reference drugs like cidofovir . The ethoxyphenyl and benzoyl groups likely enhance hydrophobic interactions with viral targets.

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